molecular formula C20H18F3NO5 B3004737 7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 1043390-16-4

7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B3004737
CAS RN: 1043390-16-4
M. Wt: 409.361
InChI Key: TXBXUUUGZBSFBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4,5-dimethyl-2H-chromen-2-one, along with their derivatives. These compounds were synthesized to explore their biological screening, particularly for cytotoxic and bactericidal activities. The synthesis involved multiple steps, although the specific methods are not detailed in the abstract. Compounds 9 and 13, in particular, demonstrated a high degree of cytotoxic activity, and compounds 9, 10, and 13 showed significant bactericidal activity .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is crucial for their biological activity. The second paper focuses on the synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one, a compound with a similar core structure to the one . The synthesis route involved oxidation, hydrolysis, acylation, and cyclization, starting from isovanillin. The authors noted an improvement in the synthetic route by replacing a microwave reaction with a reaction under normal conditions to cyclize the isoflavone core. This modification could potentially influence the molecular structure and, consequently, the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromen-4-one derivatives are critical for obtaining the desired biological properties. The abstracts provided do not detail the specific chemical reactions used in the synthesis of the compounds. However, it is clear that the reactions include oxidation, hydrolysis, acylation, and cyclization. These reactions are essential for constructing the chromen-4-one core and introducing various functional groups that may contribute to the compounds' biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are not explicitly discussed in the abstracts provided. However, these properties are typically influenced by the functional groups attached to the core structure. For instance, the presence of hydroxy, methoxy, and methyl groups can affect the solubility, stability, and reactivity of the compounds. The biological screening results suggest that these properties are conducive to cytotoxic and bactericidal activities, as well as anti-angiogenetic activity, as demonstrated by the potent inhibitory effect of the compound synthesized in the second paper .

properties

IUPAC Name

7-hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO5/c1-28-12-4-2-11(3-5-12)16-17(27)13-6-7-15(26)14(10-24-8-9-25)18(13)29-19(16)20(21,22)23/h2-7,24-26H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBXUUUGZBSFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CNCCO)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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